Cas no 2230789-89-4 ((1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, cis)

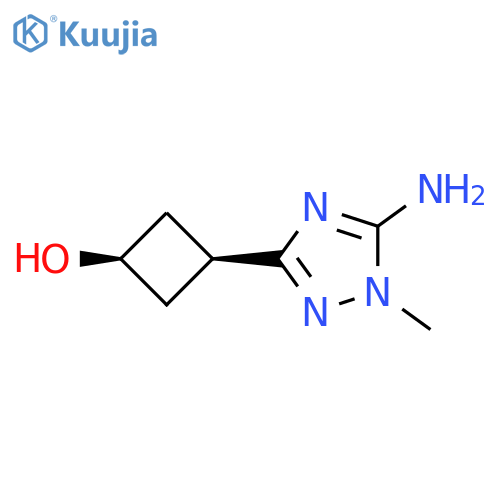

2230789-89-4 structure

商品名:(1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, cis

(1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, cis 化学的及び物理的性質

名前と識別子

-

- (1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol

- (1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, cis

-

- インチ: 1S/C7H12N4O/c1-11-7(8)9-6(10-11)4-2-5(12)3-4/h4-5,12H,2-3H2,1H3,(H2,8,9,10)/t4-,5+

- InChIKey: YYTZHNIVNYQCIR-SYDPRGILSA-N

- ほほえんだ: [C@@H]1(O)C[C@H](C2N=C(N)N(C)N=2)C1

(1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, cis 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM435593-250mg |

(1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol |

2230789-89-4 | 95%+ | 250mg |

$741 | 2023-03-24 | |

| Enamine | EN300-2009403-1.0g |

(1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, cis |

2230789-89-4 | 95% | 1g |

$1357.0 | 2023-05-26 | |

| Enamine | EN300-2009403-0.1g |

(1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, cis |

2230789-89-4 | 95% | 0.1g |

$470.0 | 2023-09-16 | |

| Enamine | EN300-2009403-0.5g |

(1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, cis |

2230789-89-4 | 95% | 0.5g |

$1058.0 | 2023-09-16 | |

| Enamine | EN300-2009403-2.5g |

(1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, cis |

2230789-89-4 | 95% | 2.5g |

$2660.0 | 2023-09-16 | |

| Enamine | EN300-2009403-5g |

(1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, cis |

2230789-89-4 | 95% | 5g |

$3935.0 | 2023-09-16 | |

| Enamine | EN300-2009403-10g |

(1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, cis |

2230789-89-4 | 95% | 10g |

$5837.0 | 2023-09-16 | |

| Aaron | AR01FIB5-1g |

(1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol |

2230789-89-4 | 95% | 1g |

$1891.00 | 2025-02-11 | |

| A2B Chem LLC | AY02085-5g |

(1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol |

2230789-89-4 | 95% | 5g |

$4178.00 | 2024-04-20 | |

| 1PlusChem | 1P01FI2T-50mg |

(1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol |

2230789-89-4 | 95% | 50mg |

$452.00 | 2023-12-18 |

(1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, cis 関連文献

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

2230789-89-4 ((1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, cis) 関連製品

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量